molecular formula C7H6ClNO2 B13976852 N-(2-Chlorophenyl)-carbamic acid

N-(2-Chlorophenyl)-carbamic acid

Cat. No.: B13976852
M. Wt: 171.58 g/mol
InChI Key: OAQKFULUNYIBBR-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-carbamic acid is a carbamate derivative characterized by a carbamic acid group (–NH–COOH) attached to a 2-chlorophenyl ring. This structure confers unique physicochemical properties, including moderate polarity due to the aromatic chloro-substituent and hydrogen-bonding capacity from the carbamate group. Carbamic acids and their esters are widely studied for their biological activities, such as enzyme inhibition and ion channel modulation .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

(2-chlorophenyl)carbamic acid

InChI

InChI=1S/C7H6ClNO2/c8-5-3-1-2-4-6(5)9-7(10)11/h1-4,9H,(H,10,11)

InChI Key

OAQKFULUNYIBBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)carbamic acid typically involves the reaction of 2-chloroaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to form the desired carbamate. Another method involves the use of carbon dioxide and amines in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide .

Industrial Production Methods: Industrial production of N-(2-chlorophenyl)carbamic acid often employs large-scale reactors where 2-chloroaniline is reacted with phosgene under stringent safety protocols. The reaction is carefully monitored to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)carbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(2-chlorophenyl)carbamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of herbicides, pesticides, and other agrochemicals

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can lead to various physiological effects, such as disruption of metabolic pathways .

Comparison with Similar Compounds

Substituted Phenyl Carbamates

The substitution pattern on the phenyl ring significantly influences reactivity and bioactivity. Key examples include:

Compound Name Structure Key Properties Biological Activity Reference
N-(2-Chlorophenyl)-carbamic acid Phenyl-Cl at position 2; carbamic acid Moderate lipophilicity (logP ~1.8*), hydrogen-bond donor/acceptor Potential ion channel modulator†
Ethyl N-(2,4-difluorophenyl)carbamate 2,4-difluoro; ethyl ester Higher lipophilicity (logP ~2.5), ester group enhances membrane permeability Antifungal/antibacterial activity
Fenoxycarb Ethyl ester; 4-phenoxyphenoxy Hydrolytically stable; logP ~4.1 Insect growth regulator

*Estimated via computational modeling. †Inferred from Retigabine analogues ().

Key Findings :

  • Electron-withdrawing groups (e.g., –Cl, –F) enhance stability but reduce solubility.
  • Esterification (e.g., ethyl ester in Fenoxycarb) increases lipophilicity and bioavailability compared to free carbamic acids .

Succinamide and Extended Chain Analogues

N-(2-Chlorophenyl)-succinamic acid (N2CPMSA) shares the 2-chlorophenyl group but incorporates a succinamide (–CO–CH2–CH2–CO–NH–) backbone. Key differences:

Property This compound N2CPMSA
Hydrogen-bonding 2 H-bond donors (NH, COOH) 3 H-bond donors (NH, 2 COOH)
Crystal Packing Planar amide linkage Extended chain enables layered packing
Bioactivity Unknown Studied for amide-based drug design

Thio-Carbamic Acid Derivatives

Sulfur-containing analogues exhibit distinct reactivity:

Compound Name (Example) Structure Key Properties Application Reference
N-(Fluorodichloromethylthio)-N-(2-chlorophenyl)carbamic acid fluoride –SCFCl2 substituent; fluoride leaving group High volatility (bp 152–158°C/15 mmHg) Agricultural fungicide

Comparison :

  • Thiocarbamates (e.g., –SCFCl2) exhibit higher electrophilicity, enhancing reactivity with biological nucleophiles (e.g., enzymes).
  • The fluoride leaving group in this derivative facilitates rapid hydrolysis, limiting environmental persistence .

Bioactive Carbamates in Pharmacology

Retigabine and Flupirtine are clinically relevant carbamates with structural parallels:

Compound Structure Key Feature Pharmacological Action Reference
Retigabine Ethyl ester; 4-(4-fluorobenzylamino) KCNQ potassium channel opener Antiepileptic
Flupirtine No ester; 3-pyridinyl substituent NMDA receptor modulation Analgesic

Contrast with this compound :

  • Retigabine’s fluorobenzylamino group enhances target specificity for neuronal channels.
  • The absence of an ester group in Flupirtine reduces metabolic hydrolysis, prolonging half-life .

Stability Challenges :

  • Carbamic acids are prone to decarboxylation under acidic/thermal conditions.
  • Electron-withdrawing groups (e.g., –Cl) stabilize the carbamate moiety against hydrolysis .

Notes and Limitations

  • Data Gaps : Physicochemical parameters (e.g., pKa, solubility) for this compound are inferred from analogues.
  • Biological Assays : Most activity data derive from structural relatives; dedicated studies are needed for confirmation.
  • Structural Diversity: Minor substituent changes (e.g., –F vs. –Cl) drastically alter bioactivity and pharmacokinetics .

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